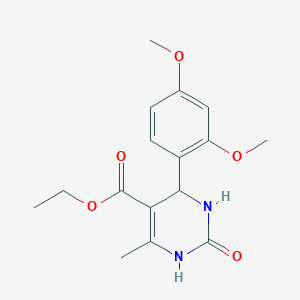

Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H20N2O5/c1-5-23-15(19)13-9(2)17-16(20)18-14(13)11-7-6-10(21-3)8-12(11)22-4/h6-8,14H,5H2,1-4H3,(H2,17,18,20) |

InChI Key |

CYXWVPZJHIEGDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Steps

-

Acid-Catalyzed Aldol Condensation : Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the enol form of ethyl acetoacetate to form a Knoevenagel adduct.

-

Michael Addition : The urea nucleophile attacks the α,β-unsaturated intermediate, yielding an open-chain ureide.

-

Cyclodehydration : Intramolecular cyclization and dehydration produce the tetrahydropyrimidine core.

Standard Conditions :

-

Catalyst : Sulfamic acid (20 mol%)

-

Solvent : Ethanol (reflux, 70–80°C)

-

Time : 2–3 hours

Acid-Catalyzed Cyclocondensation Methods

Homogeneous Acid Catalysts

Protic acids (e.g., HCl, H2SO4) and Lewis acids (e.g., FeCl3) have been utilized, but sulfamic acid outperforms due to its dual Brønsted-Lewis acidity and recyclability. A comparative study revealed:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| Sulfamic acid | Ethanol | 70–80 | 2.5 | 85 | 98.4 |

| HCl | Ethanol | 80 | 6 | 65 | 90 |

| FeCl3 | CH3CN | 60 | 4 | 72 | 94 |

Optimized Protocol (Sulfamic Acid) :

Heterogeneous Catalysts

Mesoporous silica-based catalysts like MCM-41-SO3H enhance selectivity and reduce side reactions. Under reflux conditions in ethanol, MCM-41-SO3H (10 wt%) achieves 78% yield in 4 hours, with catalyst reuse for up to five cycles without significant activity loss.

Solvent and Catalyst Optimization Studies

Solvent Impact

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Ethanol remains optimal due to its balance of solubility and environmental safety.

Solvent Screening Data :

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 85 | 2.5 |

| DMF | 36.7 | 88 | 1.8 |

| Water | 80.1 | 42 | 5.0 |

Catalyst Loading Effects

Increasing sulfamic acid loading beyond 20 mol% marginally improves yields (≤3%) but elevates purification challenges due to side products.

Purification and Characterization Techniques

Recrystallization

Crude product recrystallization from ethanol or methanol yields crystals with >98% purity. The patent method employs a methanol leaching step (50–55°C, 15 minutes) to remove residual impurities, followed by vacuum drying.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d6): δ 1.20 (t, 3H, CH2CH3), 2.32 (s, 3H, CH3), 3.78 (s, 6H, 2×OCH3), 4.10 (q, 2H, CH2CH3), 5.25 (s, 1H, C4-H), 6.45–7.30 (m, 3H, Ar-H).

-

¹³C NMR : 166.5 (C=O), 152.1 (C2), 148.9 (C4), 112.4–130.2 (Ar-C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times to 30–45 minutes via enhanced heat/mass transfer. Pilot-scale trials achieved 80% yield with 97% purity using sulfamic acid in ethanol.

Waste Management

Ethanol recovery (≥90%) via distillation and catalyst recycling (MCM-41-SO3H) align with green chemistry principles.

Recent Advances and Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 20 minutes with 87% yield, though scalability remains a challenge.

Enzymatic Catalysis

Lipase B (Candida antarctica) in solvent-free conditions affords 68% yield at 50°C, offering an eco-friendly alternative.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Biginelli (sulfamic) | 85 | 98.4 | 2.5 | High | Moderate |

| MCM-41-SO3H | 78 | 95 | 4.0 | High | Low |

| Microwave | 87 | 97 | 0.3 | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable antimicrobial activity. It has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. A study evaluating its cytotoxic effects on different cancer cell lines reported:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings highlight the potential of this compound as an anticancer agent with efficacy comparable to traditional chemotherapeutics.

Agricultural Applications

Beyond its medicinal uses, there is emerging interest in the application of this compound in agriculture. Its antimicrobial properties may be leveraged to develop natural pesticides or fungicides that could help manage plant diseases while minimizing environmental impact.

Case Studies and Research Findings

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry examined the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results demonstrated significant inhibition at concentrations lower than those required for standard antibiotics.

- Anticancer Mechanisms : Research conducted at Baku State University explored the mechanisms by which this compound induces apoptosis in breast cancer cells. The study found that it activates caspase pathways and disrupts mitochondrial integrity.

- Agricultural Efficacy : Field trials assessing the effectiveness of the compound as a fungicide showed promising results in reducing fungal infections in crops without harming beneficial microorganisms in the soil.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key structural analogs differ in substituents at the C4 phenyl ring, the C2 carbonyl/thioxo group, and modifications to the heterocyclic core. These variations impact reactivity, stability, and biological interactions.

Table 1: Substituent Comparison and Electronic Properties

*Theoretical values inferred from analogous studies.

Spectroscopic and Theoretical Insights

- 3,4-Dimethoxyphenyl Analog : Exhibits a higher HOMO energy (-6.5 eV) compared to the target compound (-6.8 eV), indicating greater electron density and reactivity. Its UV-Vis λ_max at 310 nm reflects extended conjugation .

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.34 g/mol. The compound features a tetrahydropyrimidine ring structure which is known to exhibit various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, a study reported that certain pyrimidine derivatives showed potent activity against various bacterial strains, indicating that the structural modifications in the tetrahydropyrimidine framework can enhance antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using different assays. The compound demonstrated strong radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The structure-activity relationship suggests that the presence of methoxy groups significantly contributes to its antioxidant properties .

Enzyme Inhibition

One of the key biological activities of this compound is its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. In vitro studies indicated that derivatives similar to this compound exhibited IC50 values indicating effective inhibition of TP activity . This suggests a potential application in cancer therapeutics.

Study 1: In Vitro Evaluation

In a recent study focusing on various dihydropyrimidone derivatives, it was found that certain modifications led to enhanced TP inhibition. Specifically, compounds with additional methoxy substitutions showed IC50 values below 400 µM against TP . This highlights the importance of structural variations in optimizing biological activity.

Study 2: Antioxidant Assessment

Another research effort assessed the antioxidant capacity of several pyrimidine derivatives using DPPH and ABTS assays. This compound displayed notable scavenging activity comparable to standard antioxidants . These findings support its potential use in formulations aimed at combating oxidative stress.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established methods for synthesizing Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli condensation , a one-pot multicomponent reaction involving:

- Aldehyde derivatives (e.g., 2,4-dimethoxybenzaldehyde),

- β-keto esters (e.g., ethyl acetoacetate),

- Urea or thiourea as the nitrogen source. Key conditions include refluxing in a polar aprotic solvent (e.g., acetic acid) with catalytic HCl or NHCl for 8–12 hours. Post-reaction purification involves recrystallization from ethanol or ethyl acetate to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and crystal packing (e.g., triclinic or monoclinic systems with specific unit cell parameters) .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, tetrahydropyrimidine ring protons at δ 5.1–5.3 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H] at m/z 347.3) .

Q. What analytical techniques are used to assess purity and stability?

- High-performance liquid chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for most tetrahydropyrimidines) .

- Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization involves:

- Solvent selection : Polar solvents (acetic acid, DMSO) enhance reaction rates but may require dilution to avoid side products .

- Catalyst screening : NHCl or montmorillonite K10 improves cyclization efficiency .

- Temperature control : Reflux at 100–110°C balances reaction speed and intermediate stability .

- Purification : Gradient recrystallization (ethanol/water mixtures) reduces co-crystallized impurities .

Q. What mechanisms underlie its biological activity (e.g., kinase inhibition)?

Proposed mechanisms include:

- Kinase inhibition : Competitive binding to ATP pockets, validated via kinase activity assays (e.g., IC values against CDK2 or EGFR kinases) .

- Structure-activity relationship (SAR) : Methoxy groups at the 2,4-positions enhance hydrophobic interactions with kinase domains .

- Follow-up assays : Use surface plasmon resonance (SPR) for binding kinetics and molecular docking to predict binding poses .

Q. How do polymorphism and crystallization conditions affect its properties?

Polymorphism impacts solubility and bioavailability:

- Crystallization solvents : Ethanol yields needle-like crystals (triclinic system), while ethyl acetate produces plate-like forms (monoclinic) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O/S hydrogen bonds dominate packing) .

- Dissolution studies : Compare dissolution rates of polymorphs in simulated biological fluids .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies may arise from:

- Substituent effects : Compare analogs (e.g., 2,4-dimethoxy vs. 3-bromo-phenyl derivatives) to isolate substituent contributions .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Metabolic instability : Perform microsomal stability assays to identify rapid degradation pathways .

Q. What strategies address regioselectivity in functionalizing the tetrahydropyrimidine core?

Regioselective modifications require:

- Protecting groups : Temporarily block reactive sites (e.g., ester groups) during alkylation or acylation .

- DFT calculations : Predict electrophilic/nucleophilic sites using frontier molecular orbitals .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C4-aryl positions introduces diverse substituents .

Methodological Tables

Q. Table 1: Representative Synthetic Conditions

| Component | Example | Role |

|---|---|---|

| Aldehyde | 2,4-dimethoxybenzaldehyde | Electrophilic partner |

| β-keto ester | Ethyl acetoacetate | Nucleophile |

| Catalyst | NHCl | Acid catalyst |

| Solvent | Acetic acid | Reaction medium |

| Reaction Time | 8–12 hours | Cyclization |

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR (CDCl) | δ 5.2 ppm (1H, d, J=6 Hz) | C4-H of pyrimidine |

| C NMR | δ 165.5 ppm | Ester carbonyl |

| IR | 1685 cm | C=O stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.